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Compound Name: COH000

Cat. No.: B606758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the cryptic binding pocket and mechanism of action of

COH000, a potent and specific covalent allosteric inhibitor of the SUMO E1 activating enzyme.

By targeting a previously undisclosed pocket, COH000 locks the enzyme in an inactive

conformation, providing a novel avenue for therapeutic intervention in diseases where the

SUMOylation pathway is dysregulated, such as cancer.[1][2][3] This document provides a

comprehensive overview of the quantitative data, experimental methodologies, and the intricate

molecular interactions that define this promising inhibitor.

Quantitative Analysis of COH000 Inhibition
The inhibitory potency of COH000 has been quantified through in vitro assays, demonstrating

its high affinity and specificity for the SUMO E1 enzyme.
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Parameter Value Notes

IC50 0.2 µM For in vitro SUMOylation.[4]

Selectivity >500-fold
For SUMOylation over

ubiquitylation.[4]

Mechanism
Covalent, Irreversible,

Allosteric

Does not compete with ATP or

SUMO1 binding.[4][5]

Off-rate Extremely slow
Consistent with covalent bond

formation.[4]

The Cryptic Allosteric Binding Pocket
The crystal structure of the SUMO E1 enzyme in complex with COH000 has revealed a novel,

cryptic binding pocket that is not present in any previously determined structures of the

enzyme.[1][2][3] This pocket is located at the interface of the adenylation domain (AAD) of the

Uba2 subunit and the inactive adenylation domain (IAD) of the Sae1 subunit, distinct from the

active site.[6]

The binding of COH000 is a highly specific event, driven by a network of non-covalent and

covalent interactions. The p-methylbenzene group of COH000 inserts into a deep hydrophobic

pocket, engaging in van der Waals interactions with residues from both Uba2 (Lys34, Val37,

Leu38, Val80, Phe83, and Tyr84) and Sae1 (Ala78 and Phe80).[7] The aniline group of

COH000 forms further van der Waals interactions with a hydrophobic patch involving Phe83,

and the aliphatic portions of Glu31 and Lys34 of Uba2, and Lys53, Phe80, and Leu102 of

Sae1.[7] A crucial hydrogen bond is formed between the nitrogen atom of the aniline group and

the backbone carbonyl atom of Cys30 of Uba2.[7]

The covalent modification occurs through a Michael addition reaction between Cys30 of the

Uba2 subunit and an electrophilic center within the 7-oxabicyclohept-2-ene group of COH000,

forming a stable thioester bond.[6][8] This covalent attachment is key to the irreversible nature

of the inhibition.

The binding of COH000 induces a significant conformational change in SUMO E1. A region of

the Uba2 AAD, termed the g1/g2 region, which normally buries the cryptic pocket, becomes

completely disordered upon COH000 binding, exposing the pocket and Cys30 to the solvent.[7]
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[8] This is accompanied by a dramatic 180° rotation of the catalytic cysteine-containing SCCH

domain, leading to the disassembly of the active site and locking the enzyme in an inactive

state.[1][2][3]

Signaling Pathway and Mechanism of Inhibition
COH000 is not part of a signaling pathway itself but acts as a potent inhibitor of the

SUMOylation cascade. This cascade is a critical post-translational modification system that

regulates a multitude of cellular processes. The inhibition of SUMO E1, the first and rate-

limiting enzyme in this pathway, effectively shuts down the entire downstream signaling.
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Caption: The SUMOylation cascade and the inhibitory action of COH000 on SUMO E1.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b606758?utm_src=pdf-body-img
https://www.benchchem.com/product/b606758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The elucidation of the COH000 binding pocket and its mechanism of action has been made

possible through a combination of structural biology, biochemical assays, and computational

modeling.

X-ray Crystallography
To determine the crystal structure of the SUMO E1-COH000 complex, the following general

steps are employed:

Protein Expression and Purification: The human SUMO E1 heterodimer (Sae1/Uba2) is co-

expressed, often in insect or bacterial cells, and purified to homogeneity using affinity and

size-exclusion chromatography.[9][10]

Complex Formation: The purified SUMO E1 is incubated with a molar excess of COH000 to

ensure complete covalent modification.

Crystallization: The SUMO E1-COH000 complex is subjected to crystallization screening

using various precipitants, buffers, and additives to obtain diffraction-quality crystals.

Data Collection and Structure Determination: X-ray diffraction data are collected from the

crystals at a synchrotron source. The structure is then solved using molecular replacement

and refined to high resolution.

In Vitro SUMOylation Inhibition Assay (SDS-PAGE
Based)
This assay is used to quantify the inhibitory activity of COH000.

Reaction Setup: Purified SUMO E1 enzyme (e.g., 1 µM) is incubated with varying

concentrations of COH000 in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 5

mM MgCl2) at 37°C.[9]

Initiation of SUMOylation: The SUMOylation reaction is initiated by the addition of ATP (e.g.,

1 mM) and SUMO1 (e.g., 2 µM).[9] The reaction is allowed to proceed at 37°C for a defined

period (e.g., 1 hour).[9]
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Quenching and Analysis: The reaction is stopped by the addition of SDS-PAGE loading

buffer.[9] The samples are then resolved on a 12% SDS-PAGE gel.[9]

Visualization and Quantification: The gel is stained with Coomassie Brilliant Blue. The

formation of the Uba2-SUMO1 thioester intermediate, which appears as a higher molecular

weight band, is quantified using densitometry software like ImageJ.[9] The decrease in the

intensity of this band in the presence of COH000 is used to determine the IC50 value.
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Caption: A generalized workflow for the biochemical and structural analysis of COH000.
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Ligand Gaussian Accelerated Molecular Dynamics
(LiGaMD) Simulations
Computational methods like LiGaMD simulations have been instrumental in understanding the

non-covalent interactions and the dissociation pathway of COH000 from its binding pocket.

These simulations have helped to resolve discrepancies between the static crystal structure

and structure-activity relationship (SAR) data by identifying critical low-energy non-covalent

binding intermediates.[3][8][11]

System Setup: A computational model is generated based on the X-ray crystal structure of

the SUMO E1-COH000 complex (PDB: 6CWY).[8] Missing residues are added using

homology modeling.[8] The covalent bond between COH000 and Cys30 is removed to

simulate the non-covalent interactions.[8] The complex is then solvated in a water box with

ions.[8]

Simulation: Multiple independent LiGaMD simulations are performed for extended periods

(e.g., 1 µs) to capture the dissociation events of COH000.[8]

Analysis: The simulation trajectories are analyzed to identify key non-covalent interactions,

determine the dissociation pathway, and calculate the binding free energy landscape.[8] This

provides insights into the initial recognition and binding events that precede the covalent

bond formation.

Conclusion
The discovery and characterization of the cryptic binding pocket of COH000 on SUMO E1

represent a significant advancement in the field of SUMOylation inhibitors. The detailed

understanding of its allosteric mechanism, facilitated by a combination of structural,

biochemical, and computational approaches, provides a solid foundation for the rational design

of next-generation inhibitors with improved potency and selectivity. This technical guide serves

as a comprehensive resource for researchers dedicated to exploring the therapeutic potential

of targeting the SUMOylation pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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